![molecular formula C20H42O2Sn B14586065 Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61276-58-2](/img/structure/B14586065.png)
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate epoxy-functionalized alkyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states, leading to the formation of tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the presence of the tin-hydride bond.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while nucleophilic substitution can produce a variety of functionalized organotin compounds.
科学研究应用
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.
作用机制
The mechanism by which tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The epoxy group can also react with nucleophiles, further contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin hydride: Used in similar synthetic applications but lacks the epoxy functionality.
Triphenyltin hydroxide: Similar in terms of tin chemistry but with phenyl groups instead of butyl groups.
Uniqueness
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is unique due to the presence of both the epoxy group and the organotin moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with other organotin compounds.
属性
CAS 编号 |
61276-58-2 |
|---|---|
分子式 |
C20H42O2Sn |
分子量 |
433.3 g/mol |
IUPAC 名称 |
tributyl-[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxystannane |
InChI |
InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,6-5-10-6)8(3,4)9;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI 键 |
KFAZXGAAZMDMJX-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
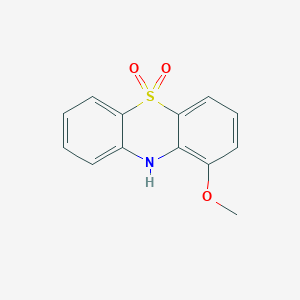
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)

![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
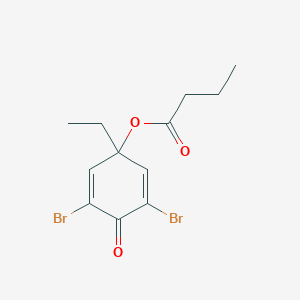

![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
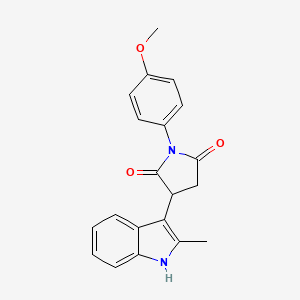
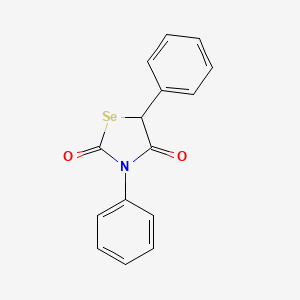
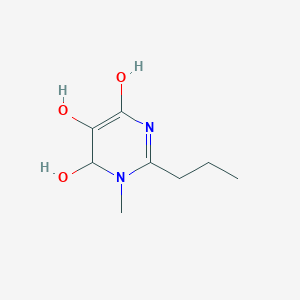
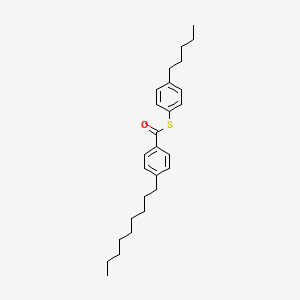
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
